molecular formula C10H9NO3 B14261526 2-[2-(2-Nitrophenyl)ethenyl]oxirane CAS No. 160912-89-0

2-[2-(2-Nitrophenyl)ethenyl]oxirane

Cat. No.: B14261526
CAS No.: 160912-89-0
M. Wt: 191.18 g/mol
InChI Key: KTVQRVCLLYIOCV-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrophenyl)ethenyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]oxirane typically involves the reaction of 2-nitrobenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)ethenyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[2-(2-aminophenyl)ethenyl]oxirane, while nucleophilic substitution can produce various functionalized derivatives .

Scientific Research Applications

2-[2-(2-Nitrophenyl)ethenyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially leading to biological effects. The nitrophenyl group can also participate in redox reactions, further contributing to its activity .

Properties

CAS No.

160912-89-0

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-[2-(2-nitrophenyl)ethenyl]oxirane

InChI

InChI=1S/C10H9NO3/c12-11(13)10-4-2-1-3-8(10)5-6-9-7-14-9/h1-6,9H,7H2

InChI Key

KTVQRVCLLYIOCV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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